molecular formula C23H24FN3O3 B2815373 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)butanamide CAS No. 946322-01-6

4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)butanamide

Cat. No. B2815373
CAS RN: 946322-01-6
M. Wt: 409.461
InChI Key: BZEDXPIQFANCGP-UHFFFAOYSA-N
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Description

4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)butanamide, also known as Compound A, is a novel small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Myocardial Perfusion Imaging Agents

Pyridaben analogs, which share structural similarities with the given compound, have been synthesized and evaluated as potential myocardial perfusion imaging (MPI) agents for PET scans. These compounds demonstrate high heart uptake and low background uptake in both mouse and swine models, suggesting their potential utility in cardiac imaging to assess heart function and detect heart diseases (Mou et al., 2012).

Antimicrobial Agents

Arylazopyrazole pyrimidone clubbed heterocyclic compounds have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. Such compounds, due to their structural diversity and biological activity, highlight the potential of similar compounds, including 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)butanamide, in developing new antimicrobial agents (Sarvaiya et al., 2019).

Cancer Research

Compounds with pyridazinone and triazole derivatives have been synthesized and screened for anticancer activity against a variety of cancer cell lines. The structural features and biological activities of these compounds suggest the potential of related structures, including the compound , in cancer research and therapy (Bekircan et al., 2008).

properties

IUPAC Name

4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3/c1-2-30-20-11-7-18(8-12-20)21-13-14-23(29)27(26-21)15-3-4-22(28)25-16-17-5-9-19(24)10-6-17/h5-14H,2-4,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEDXPIQFANCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)butanamide

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